Cas no 1522697-36-4 (3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one)

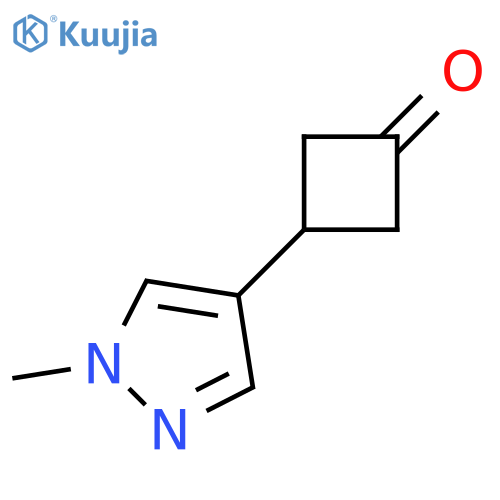

1522697-36-4 structure

商品名:3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one

CAS番号:1522697-36-4

MF:C8H10N2O

メガワット:150.177801609039

CID:5577247

3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one 化学的及び物理的性質

名前と識別子

-

- Cyclobutanone, 3-(1-methyl-1H-pyrazol-4-yl)-

- 3-(1-Methyl-1h-pyrazol-4-yl)cyclobutan-1-one

- 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one

-

- インチ: 1S/C8H10N2O/c1-10-5-7(4-9-10)6-2-8(11)3-6/h4-6H,2-3H2,1H3

- InChIKey: MKYDGBZUBOMOGW-UHFFFAOYSA-N

- ほほえんだ: C1(=O)CC(C2=CN(C)N=C2)C1

じっけんとくせい

- 密度みつど: 1.29±0.1 g/cm3(Predicted)

- ふってん: 299.4±33.0 °C(Predicted)

- 酸性度係数(pKa): 2.08±0.10(Predicted)

3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1913-0507-0.5g |

3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one |

1522697-36-4 | 95%+ | 0.5g |

$997.0 | 2023-09-06 | |

| Life Chemicals | F1913-0507-0.25g |

3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one |

1522697-36-4 | 95%+ | 0.25g |

$947.0 | 2023-09-06 | |

| Life Chemicals | F1913-0507-5g |

3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one |

1522697-36-4 | 95%+ | 5g |

$3429.0 | 2023-09-06 | |

| Life Chemicals | F1913-0507-2.5g |

3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one |

1522697-36-4 | 95%+ | 2.5g |

$2284.0 | 2023-09-06 | |

| Life Chemicals | F1913-0507-10g |

3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one |

1522697-36-4 | 95%+ | 10g |

$4787.0 | 2023-09-06 | |

| TRC | M210186-100mg |

3-(1-Methyl-1h-pyrazol-4-yl)cyclobutan-1-one |

1522697-36-4 | 100mg |

$ 275.00 | 2022-06-04 | ||

| TRC | M210186-500mg |

3-(1-Methyl-1h-pyrazol-4-yl)cyclobutan-1-one |

1522697-36-4 | 500mg |

$ 1045.00 | 2022-06-04 | ||

| Life Chemicals | F1913-0507-1g |

3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one |

1522697-36-4 | 95%+ | 1g |

$1050.0 | 2023-09-06 | |

| TRC | M210186-1g |

3-(1-Methyl-1h-pyrazol-4-yl)cyclobutan-1-one |

1522697-36-4 | 1g |

$ 1610.00 | 2022-06-04 |

3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one 関連文献

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1522697-36-4 (3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one) 関連製品

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量